3-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole
Description
3-Bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole (CAS: 7343-33-1) is a brominated triazole derivative characterized by a trifluoromethoxy-substituted phenyl ring at the 1-position and a bromine atom at the 3-position of the triazole ring. Its molecular formula is C₉H₆BrF₃N₃O, with a molecular weight of 307.06 g/mol. The compound is synthesized via copper-catalyzed coupling reactions between 3-bromo-1H-1,2,4-triazole and 1-bromo-4-(trifluoromethoxy)benzene under basic conditions (e.g., Cs₂CO₃ or K₃PO₄), yielding 72.6–73% purity after flash chromatography . Key physical properties include a melting point of 67–70°C and distinct NMR signals: δ 8.44 (s, 1H, triazole-H) and δ -58.04 (19F NMR, CF₃O group) .
Properties
IUPAC Name |
3-bromo-1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N3O/c10-8-14-5-16(15-8)6-1-3-7(4-2-6)17-9(11,12)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILRNUBKKHEVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=N2)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole is a synthetic compound notable for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its antimicrobial, antifungal, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound has the molecular formula C10H7BrF3N3O and a molecular weight of approximately 308.05 g/mol. Its unique structure incorporates a bromine atom and a trifluoromethoxy group, which significantly influence its reactivity and interactions with biological targets. The dihedral angle between the benzene and triazole rings is 23.17°, suggesting specific spatial orientations that may enhance its biological efficacy.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit broad-spectrum antimicrobial properties. Specifically, studies have shown that this compound can inhibit various bacterial strains. For example, in vitro tests demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 50 |
| Pseudomonas aeruginosa | 12 | 50 |
Antifungal Activity
The compound also shows promising antifungal properties. In a study evaluating various triazole derivatives, it was found that this compound effectively inhibited the growth of fungi such as Candida albicans and Aspergillus niger at concentrations comparable to established antifungal agents .
Anticancer Potential
Recent investigations into the anticancer potential of this compound have yielded encouraging results. In vitro assays demonstrated that it can significantly inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest (G2/M phase) |
| A549 | 18 | Apoptosis and necrosis |
Case Studies
A recent study evaluated the effects of various triazole derivatives on cytokine release in peripheral blood mononuclear cells (PBMC). The results indicated that compounds similar to this compound could reduce TNF-α production by up to 60%, suggesting potential anti-inflammatory effects alongside their antimicrobial properties .
Additionally, another case study focused on the compound’s interaction with specific enzymes involved in cancer progression. It demonstrated that the bromine and trifluoromethoxy substitutions enhance binding affinity to target proteins, which could be pivotal in developing targeted therapies for cancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differences and Implications
Electron-Withdrawing Groups (EWGs): The trifluoromethoxy group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., morpholine-substituted triazoles in ). This group also increases resistance to oxidative degradation relative to thione derivatives (e.g., 5(4H)-thiones in ). Bromine at C3 provides steric bulk and electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura in ).
Biological Activity:
- The trifluoromethoxy-phenyl moiety may improve cell membrane penetration in antimicrobial applications compared to simpler bromophenyl derivatives (e.g., 3-(2-bromophenyl)triazoles in ).
- Thione-containing analogs (e.g., 4H-1,2,4-triazole-5(4H)-thiones) exhibit antioxidant activity due to sulfur’s radical-scavenging capacity, a feature absent in the target compound .
Synthetic Accessibility:
- The target compound’s synthesis requires copper catalysis , whereas thione derivatives are synthesized via cyclization or condensation (e.g., with benzaldehydes in ). Yields (72–73%) are comparable to other triazoles (e.g., 70–88% in ).
Physical and Chemical Properties
| Property | Target Compound | 3-(2-Bromophenyl)-4H-1,2,4-triazole-5(4H)-thione | CP 55 (Trifluoromethyl Analog) |
|---|---|---|---|
| Solubility | Low in water, high in DMSO | Moderate in DMF | Low in polar solvents |
| Stability | Stable to heat/light | Prone to oxidation (thione → disulfide) | Hydrolytically stable |
| Lipophilicity (LogP) | ~3.5 (estimated) | ~2.8 | ~4.1 |
Preparation Methods
Copper-Catalyzed Coupling Reaction
One of the most reported and effective methods for synthesizing 3-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole involves copper-catalyzed coupling reactions between halogenated aromatic precursors and triazole derivatives.
- Reaction Scheme : The reaction typically proceeds by coupling 1-iodo-4-(trifluoromethoxy)benzene with a suitable triazole derivative in the presence of a copper(I) catalyst such as copper(I) iodide (CuI) and a base like cesium carbonate (Cs2CO3).
- Solvent and Conditions : Polar aprotic solvents such as N,N-dimethylformamide (DMF) are commonly used. The reaction is conducted under nitrogen atmosphere to prevent oxidation, at elevated temperatures (e.g., 100–140 °C) for several hours to ensure complete conversion.
- Mechanism : The copper catalyst facilitates the formation of a copper-triazole intermediate, which undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-N bond between the triazole nitrogen and the aryl ring.
This method provides good regioselectivity and yields for the N1-substituted triazole with the 4-(trifluoromethoxy)phenyl group attached.
Bromination of Preformed Triazole Derivatives
An alternative approach involves the bromination of a preformed 1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole to introduce the bromine atom at the 3-position of the triazole ring.
- Starting Material : The triazole compound with the 4-(trifluoromethoxy)phenyl substituent at N1.
- Brominating Agents : Molecular bromine (Br2) or N-bromosuccinimide (NBS) can be used as brominating agents.
- Reaction Conditions : The bromination is typically carried out in inert solvents such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.
- Regioselectivity : The bromination is directed to the 3-position of the triazole ring due to electronic and steric factors inherent in the heterocyclic system.
- Yield Optimization : Use of directing groups or temporary protective groups can improve regioselectivity and yield. Reaction parameters such as temperature, solvent polarity, and stoichiometry are critical for minimizing side reactions and over-bromination.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Aromatic Precursors
In some protocols, nucleophilic aromatic substitution is employed where the triazole anion attacks a halogenated aromatic compound bearing the trifluoromethoxy group.
- Procedure : The triazole nitrogen is deprotonated using a base such as potassium carbonate (K2CO3) in DMF, followed by reaction with 4-bromo-1-iodo-2-(trifluoromethoxy)benzene.
- Reaction Time and Temperature : The mixture is stirred at room temperature or slightly elevated temperatures for 30 minutes to several hours.
- Isolation : The product precipitates upon addition to ice water and is isolated by filtration and drying.
- Advantages : This method is straightforward and avoids the use of metal catalysts, but may require purification steps to remove unreacted starting materials and by-products.
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Solvent(s) | Temperature | Reaction Time | Yield & Notes |
|---|---|---|---|---|---|
| Copper-Catalyzed Coupling | 1-iodo-4-(trifluoromethoxy)benzene, CuI, Cs2CO3 | DMF | 100–140 °C | 4–12 hours | Good regioselectivity; widely used in research |
| Bromination of Triazole | NBS or Br2 | Chloroform, DCM | Room temp to 40 °C | 1–6 hours | Requires control for regioselectivity |
| Nucleophilic Aromatic Substitution | 4-bromo-1-iodo-2-(trifluoromethoxy)benzene, K2CO3 | DMF | Room temp | 30 min to several hours | Metal-free; moderate yields, easy isolation |
Research Findings and Optimization Notes
- Copper Catalysis Efficiency : The use of copper(I) iodide with cesium carbonate base in DMF has been shown to produce high purity products with yields ranging from moderate to high (40–70%) depending on reaction scale and conditions.
- Regioselectivity Control : Bromination reactions can be fine-tuned by adjusting solvent polarity, temperature, and using directing or protective groups to avoid polybromination or substitution at undesired positions.
- Purification : Flash column chromatography on silica gel using gradients of ethyl acetate and hexanes is effective for isolating the target compound from reaction mixtures.
- Structural Confirmation : Post-synthesis, compounds are routinely characterized by NMR (¹H, ¹³C), IR spectroscopy, mass spectrometry, and sometimes X-ray crystallography to confirm substitution patterns and molecular structure.
Example Reaction Procedure (Copper-Catalyzed Coupling)
- In a nitrogen-purged flask, dissolve 1-iodo-4-(trifluoromethoxy)benzene (1 equiv) and 1H-1,2,4-triazole (1.2 equiv) in DMF.
- Add copper(I) iodide (5–10 mol%) and cesium carbonate (2 equiv).
- Heat the mixture to 120 °C and stir for 8 hours.
- Cool the reaction, dilute with water and extract with ethyl acetate.
- Wash organic layers with brine, dry over MgSO4, filter, and concentrate.
- Purify the crude product by flash chromatography to yield this compound.
This comprehensive overview of preparation methods for this compound highlights the importance of copper-catalyzed coupling as a primary synthetic route, supported by bromination and nucleophilic substitution strategies. Optimization of reaction conditions and purification techniques ensures high purity and yield, enabling further applications in medicinal and materials chemistry.
Q & A
Basic: What synthetic strategies are commonly used to prepare brominated 1,2,4-triazole derivatives like 3-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole?
Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with carboxylic acids or their equivalents. For example:
- Hydrazide Cyclization : Refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours yields triazole cores, followed by bromination .
- Substitution Reactions : Bromine can be introduced via electrophilic substitution or halogen exchange, often using N-bromosuccinimide (NBS) in polar aprotic solvents.
- Purification : Crystallization with water-ethanol mixtures is a standard method to isolate products (65–77% yields reported) .
Advanced: How can researchers resolve contradictory data in reaction yields for brominated triazole syntheses?
Answer:
Contradictions often arise from:
- Solvent Effects : DMSO vs. DMF can alter reaction kinetics. achieved 65% yield in DMSO, while used DMF for alkylation (77% yield) .
- Catalyst Optimization : KI improves nucleophilic substitution efficiency in alkylation steps (e.g., trifluoroethylation in ) .
- Temperature Control : Prolonged reflux (18–24 hours) ensures complete cyclization but may degrade heat-sensitive intermediates .
Recommendation : Systematically vary solvents, catalysts, and reaction times while monitoring via TLC or HPLC.
Basic: What spectroscopic and crystallographic methods validate the structure of this compound?
Answer:
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–Br bond: ~1.89 Å; triazole ring planarity) .
- NMR Spectroscopy : -NMR identifies substituent environments (e.g., trifluoromethoxy protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 322.97 for CHBrFNO) .
Advanced: How do substituents on the triazole ring influence biological activity?
Answer:
- Electron-Withdrawing Groups (EWGs) : Bromine enhances electrophilicity, improving target binding (e.g., TYK2 inhibition in ) .
- Trifluoromethoxy Group : Increases lipophilicity (logP ~2.5), enhancing membrane permeability for CNS-targeted compounds .
- Structure-Activity Relationship (SAR) : Substitution at the 4-position (e.g., aryl groups) modulates COX-2 selectivity (IC < 1 µM in ) .
Advanced: What strategies mitigate low solubility in pharmacological assays?
Answer:
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl or phosphate groups) to improve bioavailability .
- Structural Modifications : Replace bromine with hydrophilic groups (e.g., -OH or -NH) while retaining activity .
Basic: What safety precautions are critical when handling brominated triazoles?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
- Thermal Stability : Avoid sparks/open flames (autoignition temperature ~300°C) .
- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .
Advanced: How can computational methods predict the reactivity of brominated triazoles?
Answer:
- DFT Calculations : Model electrophilic aromatic substitution (e.g., bromination at C3 vs. C5) using Gaussian09 with B3LYP/6-31G(d) .
- Molecular Docking : Predict binding affinities to targets like TYK2 (Glide SP scoring in Schrödinger Suite) .
- Solubility Prediction : Use COSMO-RS to estimate logS and optimize solvent systems .
Basic: What are the key applications of this compound in medicinal chemistry?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
